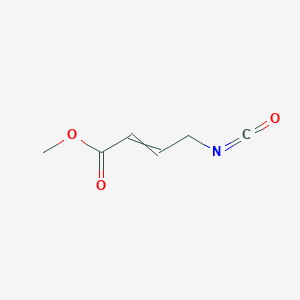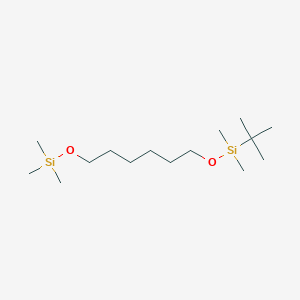
2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane is a silicon-containing organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane typically involves the reaction of organosilicon compounds with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using specialized equipment to ensure the purity and yield of the compound. These methods are designed to be efficient and cost-effective, allowing for the production of the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the oxidation state of the silicon atoms.
Substitution: Substitution reactions can occur, where certain groups within the compound are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silicon oxides, while substitution reactions can produce a variety of substituted silicon compounds.
Scientific Research Applications
2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding silicon’s role in biological systems.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form bonds with other elements, leading to the formation of new compounds and materials. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
- 7,7,9,9,11,11-Hexamethyl-3,6,8,10,12,15-hexaoxa-7,9,11-trisilaheptadecane
- Hexamethylbenzene
- Triphenylene-2,3,6,7,10,11-hexol
Uniqueness
2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane is unique due to its specific arrangement of silicon, oxygen, and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
111748-91-5 |
|---|---|
Molecular Formula |
C15H36O2Si2 |
Molecular Weight |
304.61 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(6-trimethylsilyloxyhexoxy)silane |
InChI |
InChI=1S/C15H36O2Si2/c1-15(2,3)19(7,8)17-14-12-10-9-11-13-16-18(4,5)6/h9-14H2,1-8H3 |
InChI Key |
MSORJIPCMVAVSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


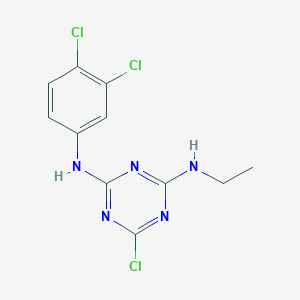
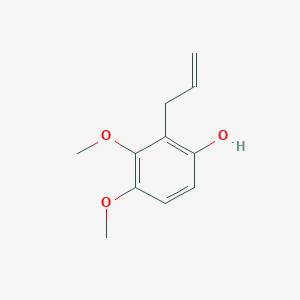

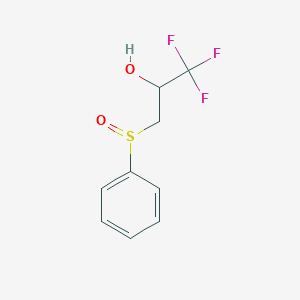
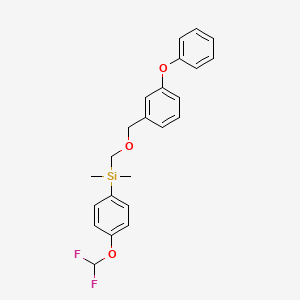
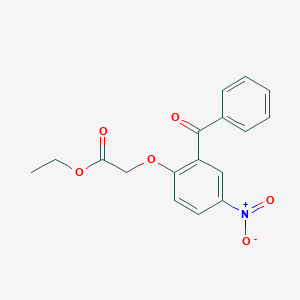
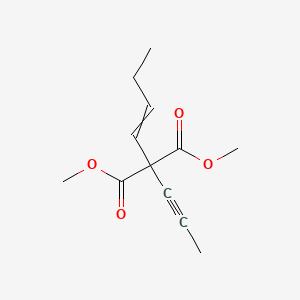
![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)
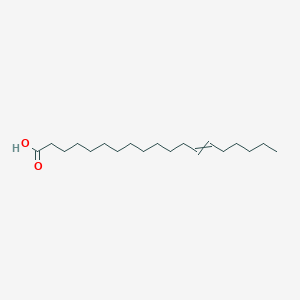


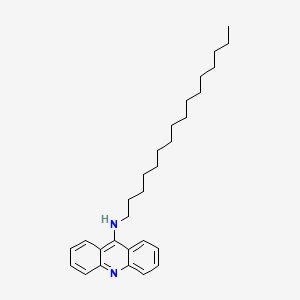
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
